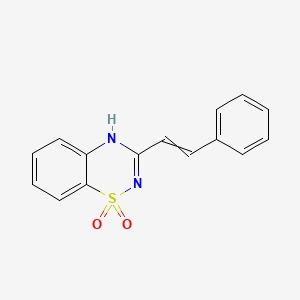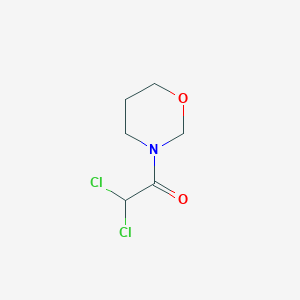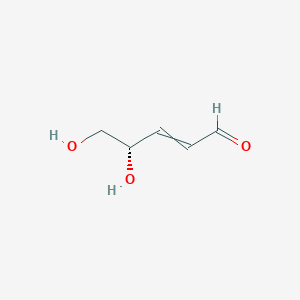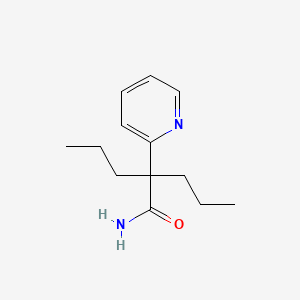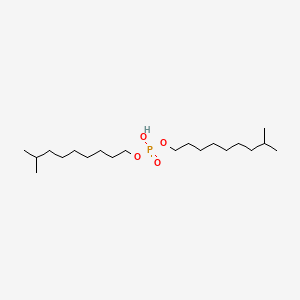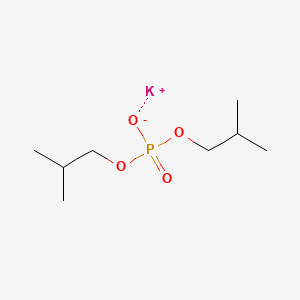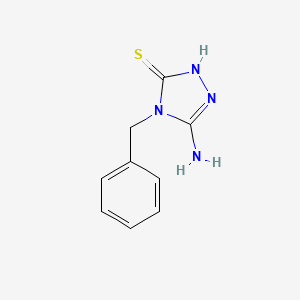
(4-Hydroxy-3-iodophenyl)(thiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hydroxy-3-iodophenyl)(thiophen-2-yl)methanone is a compound that features both a phenyl ring substituted with a hydroxy and iodine group, and a thiophene ring. This compound is of interest due to its unique structural properties, which combine the characteristics of both aromatic and heteroaromatic systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-3-iodophenyl)(thiophen-2-yl)methanone typically involves the coupling of a thiophene derivative with a phenyl derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and boronic acids as reagents . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Hydroxy-3-iodophenyl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine substituent can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: (4-Oxo-3-iodophenyl)(thiophen-2-yl)methanone.
Reduction: (4-Hydroxyphenyl)(thiophen-2-yl)methanone.
Substitution: (4-Hydroxy-3-substituted phenyl)(thiophen-2-yl)methanone.
Applications De Recherche Scientifique
(4-Hydroxy-3-iodophenyl)(thiophen-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of (4-Hydroxy-3-iodophenyl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Hydroxyphenyl)(thiophen-2-yl)methanone: Lacks the iodine substituent, which may affect its reactivity and biological activity.
(4-Iodophenyl)(thiophen-2-yl)methanone: Lacks the hydroxy group, which may reduce its ability to form hydrogen bonds.
(4-Hydroxy-3-chlorophenyl)(thiophen-2-yl)methanone: Substitutes chlorine for iodine, which may alter its chemical and biological properties.
Uniqueness
The presence of both a hydroxy and iodine group in (4-Hydroxy-3-iodophenyl)(thiophen-2-yl)methanone makes it unique. The hydroxy group enhances its ability to form hydrogen bonds, while the iodine atom increases its reactivity in substitution reactions. This combination of properties makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
66203-50-7 |
|---|---|
Formule moléculaire |
C11H7IO2S |
Poids moléculaire |
330.14 g/mol |
Nom IUPAC |
(4-hydroxy-3-iodophenyl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C11H7IO2S/c12-8-6-7(3-4-9(8)13)11(14)10-2-1-5-15-10/h1-6,13H |
Clé InChI |
WUEDLUDGQHRZBX-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C(=O)C2=CC(=C(C=C2)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


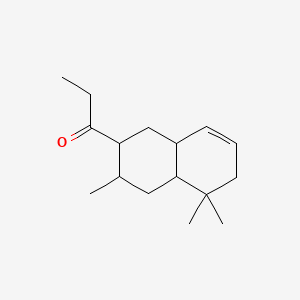
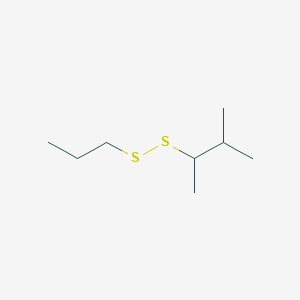
![6-[(Butylsulfanyl)methylidene]-2,2-dimethylcyclohexan-1-one](/img/structure/B14461354.png)
![tetrasodium;5-[[2,4-dihydroxy-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-3-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B14461355.png)
